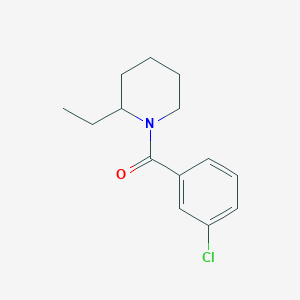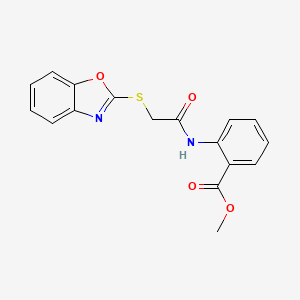
(4-Amino-6-((4-methylphenyl)amino)-1,3,5-triazin-2-yl)methyl cyclohexyl(methyl)dithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Amino-6-((4-methylphenyl)amino)-1,3,5-triazin-2-yl)methyl cyclohexyl(methyl)dithiocarbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazine ring, a dithiocarbamate group, and an aromatic amine, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-6-((4-methylphenyl)amino)-1,3,5-triazin-2-yl)methyl cyclohexyl(methyl)dithiocarbamate typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.
Introduction of the Aromatic Amine: The 4-methylphenyl group is introduced via a nucleophilic substitution reaction with the triazine ring.
Attachment of the Dithiocarbamate Group: The dithiocarbamate group is attached to the triazine ring through a reaction with carbon disulfide and a secondary amine, such as cyclohexylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts or solvents to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dithiocarbamate group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazine ring or the aromatic amine, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced triazine derivatives.
Substitution Products: Functionalized triazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: It can be incorporated into polymers or other materials to enhance their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its unique structure allows for potential use in the development of new pharmaceuticals.
Medicine
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for use in disinfectants or antibiotics.
Cancer Research: Its ability to interact with biological molecules could be explored for anticancer therapies.
Industry
Pesticides: The compound’s reactivity may make it useful in the formulation of pesticides.
Dyes and Pigments: It can be used in the synthesis of dyes and pigments due to its aromatic structure.
Mecanismo De Acción
The mechanism by which (4-Amino-6-((4-methylphenyl)amino)-1,3,5-triazin-2-yl)methyl cyclohexyl(methyl)dithiocarbamate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The triazine ring and dithiocarbamate group can form strong bonds with these targets, leading to inhibition or modulation of their activity. The aromatic amine may also participate in hydrogen bonding or π-π interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(4-Amino-6-((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)methyl cyclohexyl(methyl)dithiocarbamate: Similar structure but with a chlorine substituent.
(4-Amino-6-((4-methylphenyl)amino)-1,3,5-triazin-2-yl)methyl cyclohexyl(ethyl)dithiocarbamate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The unique combination of the triazine ring, dithiocarbamate group, and aromatic amine in (4-Amino-6-((4-methylphenyl)amino)-1,3,5-triazin-2-yl)methyl cyclohexyl(methyl)dithiocarbamate imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H26N6S2 |
|---|---|
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methyl N-cyclohexyl-N-methylcarbamodithioate |
InChI |
InChI=1S/C19H26N6S2/c1-13-8-10-14(11-9-13)21-18-23-16(22-17(20)24-18)12-27-19(26)25(2)15-6-4-3-5-7-15/h8-11,15H,3-7,12H2,1-2H3,(H3,20,21,22,23,24) |
Clave InChI |
DVIBMZJETSTQBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC(=S)N(C)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B14961772.png)

![7-(4-methoxyphenethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B14961783.png)
![N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide](/img/structure/B14961789.png)
![3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1,5-dimethyl-1H-pyrazole](/img/structure/B14961794.png)
![8-ethoxy-4,4,6-trimethyl-3'-(4-phenoxyphenyl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B14961803.png)


![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-bromobenzyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B14961828.png)
![(2-fluorophenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B14961829.png)
![2-(1H-benzimidazol-2-yl)-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4H-pyrazol-3-one](/img/structure/B14961833.png)
![2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B14961838.png)
![N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-phenoxyaniline](/img/structure/B14961847.png)
![3-(3-methylphenyl)-5-{[(4-methylphenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B14961853.png)
